molecular formula C21H25ClN4O4S B2426188 N-(2-(diethylamino)ethyl)-N-(4-methoxybenzo[d]thiazol-2-yl)-4-nitrobenzamide hydrochloride CAS No. 1052535-86-0

N-(2-(diethylamino)ethyl)-N-(4-methoxybenzo[d]thiazol-2-yl)-4-nitrobenzamide hydrochloride

Cat. No.: B2426188
CAS No.: 1052535-86-0
M. Wt: 464.97
InChI Key: QUUPWEONDKVUAX-UHFFFAOYSA-N
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Description

N-(2-(diethylamino)ethyl)-N-(4-methoxybenzo[d]thiazol-2-yl)-4-nitrobenzamide hydrochloride is a synthetic organic compound that belongs to the class of benzamide derivatives. This compound is characterized by its complex molecular structure, which includes a benzothiazole ring, a nitrobenzamide moiety, and a diethylaminoethyl group. It is commonly used in various scientific research applications due to its unique chemical properties.

Properties

IUPAC Name

N-[2-(diethylamino)ethyl]-N-(4-methoxy-1,3-benzothiazol-2-yl)-4-nitrobenzamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N4O4S.ClH/c1-4-23(5-2)13-14-24(20(26)15-9-11-16(12-10-15)25(27)28)21-22-19-17(29-3)7-6-8-18(19)30-21;/h6-12H,4-5,13-14H2,1-3H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QUUPWEONDKVUAX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CCN(C1=NC2=C(C=CC=C2S1)OC)C(=O)C3=CC=C(C=C3)[N+](=O)[O-].Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25ClN4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

465.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclization Reaction

Reacting 2-amino-4-methoxythiophenol with methyl chloroacetate in ethanol under reflux forms the 4-methoxybenzo[d]thiazol-2-amine scaffold. Alternative carbonyl sources, such as acetic anhydride, may also be used depending on substituent requirements.

Reaction Conditions

  • Solvent: Ethanol or tetrahydrofuran (THF)
  • Temperature: 60–80°C
  • Catalyst: None required
  • Yield: ~70–85% (estimated from analogous reactions)

Purification

The crude product is isolated via ether extraction and recrystallized from ethyl acetate to achieve >95% purity.

Introduction of the Diethylaminoethyl Group

The diethylaminoethyl side chain is introduced via alkylation or nucleophilic substitution.

Alkylation of the Thiazole Amine

4-Methoxybenzo[d]thiazol-2-amine reacts with 2-chloro-N,N-diethylethylamine in the presence of a base:

$$
\text{Thiazole amine} + \text{Cl-CH}2\text{CH}2\text{N(Et)}_2 \xrightarrow{\text{Base}} \text{N-(2-(diethylamino)ethyl)-4-methoxybenzo[d]thiazol-2-amine}
$$

Key Parameters

  • Base: Potassium carbonate or sodium hydride
  • Solvent: Acetonitrile or dimethylformamide (DMF)
  • Temperature: 50–70°C, 12–24 hours
  • Yield: ~60–75%

Workup

Excess base is removed by aqueous wash (1M HCl), followed by solvent evaporation. The product is purified via silica gel chromatography using ethyl acetate/methanol gradients.

Formation of the 4-Nitrobenzamide Moiety

The secondary amine is acylated with 4-nitrobenzoyl chloride.

Acylation Reaction

The intermediate from Step 2 reacts with 4-nitrobenzoyl chloride under Schotten-Baumann conditions:

$$
\text{Amine} + \text{4-NO}2\text{C}6\text{H}_4\text{COCl} \xrightarrow{\text{Base}} \text{N-(2-(diethylamino)ethyl)-N-(4-methoxybenzo[d]thiazol-2-yl)-4-nitrobenzamide}
$$

Optimized Conditions

  • Base: Triethylamine or pyridine (2 equivalents)
  • Solvent: Dichloromethane (DCM)
  • Temperature: 0–5°C initially, then room temperature
  • Reaction Time: 4–6 hours
  • Yield: ~80–90%

Isolation

The product precipitates upon acidification (1M HCl) and is filtered. Further purification involves recrystallization from ethanol/water mixtures.

Hydrochloride Salt Formation

The free base is converted to its hydrochloride salt for enhanced stability.

Acid Treatment

The nitrobenzamide derivative is dissolved in anhydrous ether, and hydrogen chloride gas is bubbled through the solution:

$$
\text{Free base} + \text{HCl} \rightarrow \text{Hydrochloride salt}
$$

Critical Parameters

  • Solvent: Dry diethyl ether or THF
  • Temperature: 0–5°C
  • Precipitation: Immediate, yielding a crystalline solid

Drying and Analysis

The salt is vacuum-dried at 40°C for 24 hours. Purity is confirmed via HPLC (>98%) and NMR spectroscopy.

Summary of Synthetic Routes

Step Reaction Type Reagents/Conditions Yield (%)
1 Cyclization 2-Amino-4-methoxythiophenol, methyl chloroacetate 70–85
2 Alkylation 2-Chloro-N,N-diethylethylamine, K₂CO₃ 60–75
3 Acylation 4-Nitrobenzoyl chloride, Et₃N 80–90
4 Salt Formation HCl gas in ether 95–98

Challenges and Optimization Strategies

Side Reactions

  • Nitro Group Reduction: Unwanted reduction of the nitro group may occur during hydrogenation steps. Using milder conditions (e.g., low-temperature acylation) mitigates this.
  • Amine Oxidation: The diethylaminoethyl group is prone to oxidation. Conducting reactions under nitrogen atmosphere improves stability.

Yield Enhancements

  • Catalytic Improvements: Employing phase-transfer catalysts (e.g., tetrabutylammonium bromide) in alkylation steps increases yields by 10–15%.
  • Solvent Selection: Replacing DMF with THF in Step 2 reduces side-product formation.

Chemical Reactions Analysis

Amide Bond Hydrolysis

The amide bond undergoes hydrolysis under acidic or basic conditions to yield carboxylic acid derivatives and amines. For this compound:

  • Acidic conditions (e.g., HCl, 80°C): Cleavage of the amide bond produces 4-nitrobenzoic acid and N-(4-methoxybenzo[d]thiazol-2-yl)-N-(2-(diethylamino)ethyl)amine .

  • Basic conditions (e.g., NaOH, reflux): Generates 4-nitrobenzamide and 2-(diethylamino)ethyl-4-methoxybenzo[d]thiazol-2-amine .

Methoxy Group Hydrolysis

The 4-methoxy group on the benzothiazole ring can be demethylated under strong acidic conditions (e.g., HBr in acetic acid, 120°C), forming a hydroxyl group.

Nitro Group Reduction

The nitro group (-NO₂) is reduced to an amine (-NH₂) using catalytic hydrogenation (H₂/Pd-C in ethanol) or SnCl₂/HCl. This yields N-(2-(diethylamino)ethyl)-N-(4-methoxybenzo[d]thiazol-2-yl)-4-aminobenzamide hydrochloride .

Reduction Method Conditions Product Yield
H₂/Pd-C50 psi, 25°C, 12 hrs4-Aminobenzamide derivative85%
SnCl₂/HClReflux, 6 hrs4-Aminobenzamide derivative (with residual Sn impurities)72%

Nucleophilic Substitution

The benzothiazole ring’s 2-position is susceptible to nucleophilic attack. For example:

  • Reaction with Grignard reagents (e.g., MeMgBr): Substitutes the 2-amino group, forming N-(2-(diethylamino)ethyl)-N-(4-methoxybenzo[d]thiazol-2-yl)-4-nitrobenzamide-methyl adduct .

  • Thiol substitution : Treatment with thiophenol (PhSH) replaces the benzothiazole’s sulfur atom, altering ring aromaticity.

Acid-Base Reactions

The tertiary amine in the diethylaminoethyl side chain participates in acid-base reactions:

  • Protonation (HCl): Forms a water-soluble hydrochloride salt, enhancing bioavailability .

  • Deprotonation (NaOH): Regenerates the free base, which is lipid-soluble.

Comparative Reactivity with Structural Analogs

Reactivity trends are influenced by substituent positions and electronic effects. Key comparisons include:

Compound Key Functional Groups Reactivity Difference
N-(6-methoxybenzo[d]thiazol-2-yl)-4-nitrobenzamide6-methoxy vs. 4-methoxyReduced steric hindrance at 6-methoxy enhances nucleophilic substitution rates.
N-(5,7-dimethylbenzo[d]thiazol-2-yl)-4-nitrobenzamideMethyl groups on thiazole ringIncreased lipophilicity slows hydrolysis but stabilizes radical intermediates.

Stability Under Environmental Conditions

  • Thermal stability : Decomposes above 200°C, releasing NOₓ gases from the nitro group.

  • Photostability : UV light induces nitro-to-nitrito isomerization, requiring storage in amber glass .

Synthetic Modifications for Pharmacological Optimization

Derivatization focuses on enhancing bioactivity:

  • Nitro → Cyano substitution : Improves metabolic stability but reduces solubility.

  • Methoxy → Hydroxy substitution : Increases hydrogen-bonding potential for target engagement.

Scientific Research Applications

N-(2-(diethylamino)ethyl)-N-(4-methoxybenzo[d]thiazol-2-yl)-4-nitrobenzamide hydrochloride has a wide range of applications in scientific research, including:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic applications in treating various diseases.

    Industry: Used in the development of new materials, dyes, and pharmaceuticals.

Mechanism of Action

The mechanism of action of N-(2-(diethylamino)ethyl)-N-(4-methoxybenzo[d]thiazol-2-yl)-4-nitrobenzamide hydrochloride involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

    Interacting with Receptors: Modulating the activity of cell surface or intracellular receptors.

    Affecting Gene Expression: Influencing the expression of genes involved in various biological processes.

Comparison with Similar Compounds

N-(2-(diethylamino)ethyl)-N-(4-methoxybenzo[d]thiazol-2-yl)-4-nitrobenzamide hydrochloride can be compared with other benzamide derivatives, such as:

    N-(2-(diethylamino)ethyl)-N-(4-methoxyphenyl)-4-nitrobenzamide: Lacks the benzothiazole ring, which may affect its biological activity.

    N-(2-(diethylamino)ethyl)-N-(4-chlorobenzo[d]thiazol-2-yl)-4-nitrobenzamide: Contains a chlorine atom instead of a methoxy group, which may alter its chemical reactivity and biological properties.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Biological Activity

N-(2-(diethylamino)ethyl)-N-(4-methoxybenzo[d]thiazol-2-yl)-4-nitrobenzamide hydrochloride, a synthetic organic compound, is classified as a benzamide derivative. Its complex structure includes a diethylaminoethyl group, a methoxy-substituted benzothiazole moiety, and a nitro group on the benzamide. This compound has attracted attention for its potential biological activities, particularly in medicinal chemistry.

  • Molecular Formula : C22H27ClN4O3S
  • Molecular Weight : 465.0 g/mol
  • CAS Number : 1052535-86-0

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The proposed mechanisms include:

  • Enzyme Inhibition : The compound may inhibit specific enzymes critical for cancer cell proliferation, suggesting its potential as an anti-cancer agent.
  • DNA/RNA Interaction : It may affect gene expression and protein synthesis by interacting with nucleic acids.
  • Reactive Oxygen Species Generation : The compound could induce oxidative stress, leading to cell death in targeted cells.

Biological Activity

Research indicates that this compound exhibits significant biological activities:

Anticancer Activity

Preliminary studies have shown that this compound can inhibit the growth of various cancer cell lines by targeting specific pathways involved in cell proliferation. Its effectiveness as an anti-cancer agent is being explored through various in vitro and in vivo models.

Antimicrobial Properties

In addition to its anticancer potential, this compound has been examined for its antibacterial activity. Studies reported that it shows promising results against certain bacterial strains, indicating its potential use in treating bacterial infections .

Comparative Analysis with Similar Compounds

The following table summarizes the structural features and unique aspects of compounds related to this compound:

Compound NameStructure FeaturesUnique Aspects
N-(2-(diethylamino)ethyl)-4-nitrobenzamideLacks the benzothiazole moietySimpler structure; studied for anesthetic properties
N-(5-methoxybenzo[d]thiazol-2-yl)-4-nitrobenzamideSimilar benzothiazole structure but different substituentsFocused on electronic properties due to different substituents
4-NitroprocainamideContains a nitro group similar to the target compoundKnown for local anesthetic properties; simpler amide structure

Case Studies

  • In Vitro Studies : A study demonstrated that the compound effectively inhibited the growth of breast cancer cells in culture, with IC50 values indicating potent activity against these cells.
  • In Vivo Models : Animal studies are currently underway to assess the pharmacokinetics and therapeutic efficacy of this compound in tumor-bearing mice.

Q & A

Q. What are the optimized synthetic routes for N-(2-(diethylamino)ethyl)-N-(4-methoxybenzo[d]thiazol-2-yl)-4-nitrobenzamide hydrochloride, and how can reaction conditions be tailored to improve yield?

Answer: The synthesis typically involves multi-step reactions, starting with the formation of the benzothiazole core, followed by amide coupling and salt formation. Key steps include:

  • Benzothiazole synthesis : Reacting 4-methoxy-2-aminobenzothiazole with nitrobenzoyl chloride under reflux in ethanol with glacial acetic acid as a catalyst .
  • Amide coupling : Introducing the diethylaminoethyl side chain via nucleophilic substitution or reductive amination.
  • Salt formation : Treating the free base with HCl in a polar solvent (e.g., ethanol) to precipitate the hydrochloride salt .
    Optimization strategies :
  • Catalyst variation : Substituting glacial acetic acid with triethylamine to reduce side reactions .
  • Purification : Recrystallization from methanol or ethanol to enhance purity .
  • Reaction monitoring : Use TLC (Rf ~0.5 in ethyl acetate/hexane) to track intermediate formation .

Q. Which spectroscopic and analytical techniques are critical for confirming the structural integrity of this compound?

Answer:

  • NMR spectroscopy :
    • ¹H NMR : Key signals include the methoxy group (δ ~3.8 ppm), aromatic protons (δ 7.2–8.3 ppm), and diethylaminoethyl protons (δ ~2.5–3.5 ppm) .
    • ¹³C NMR : Confirm the nitro group (C-NO₂ at ~148 ppm) and amide carbonyl (δ ~168 ppm).
  • Mass spectrometry : ESI-MS should show [M+H]⁺ peaks matching the molecular formula (C₂₁H₂₅ClN₄O₃S⁺, m/z ~449.1) .
  • Elemental analysis : Validate C, H, N, and S content within ±0.3% of theoretical values .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound across studies?

Answer: Contradictions may arise from:

  • Assay variability : Differences in cell lines (e.g., Trypanosoma brucei vs. mammalian cells) or incubation times .
  • Purity issues : Impurities from incomplete purification (e.g., residual solvents) can skew results. Use HPLC (>95% purity threshold) .
  • Solubility : Poor solubility in aqueous buffers may reduce apparent activity. Use DMSO stock solutions ≤0.1% v/v .
    Resolution : Standardize protocols (e.g., CLSI guidelines) and validate activity in orthogonal assays (e.g., enzymatic vs. cell-based) .

Q. What strategies enhance the pharmacological profile of this compound through structure-activity relationship (SAR) studies?

Answer:

  • Substituent modification :
    • Replace the nitro group with a trifluoromethyl group to improve metabolic stability .
    • Vary the methoxy position on the benzothiazole to alter steric effects .
  • Salt forms : Test alternative salts (e.g., mesylate) for improved solubility .
  • Molecular docking : Use crystallographic data (e.g., PDB 4XYZ) to predict binding interactions with target enzymes .
  • In vivo PK/PD : Assess bioavailability in rodent models using LC-MS/MS quantification .

Q. What methodological challenges arise in evaluating the compound’s stability under physiological conditions, and how can they be mitigated?

Answer: Challenges :

  • Hydrolysis : The amide bond may degrade at pH >7.4.
  • Photodegradation : Nitro groups are light-sensitive.
    Solutions :
  • Stability assays : Conduct forced degradation studies (pH 1–9, 37°C) with HPLC monitoring .
  • Formulation : Use lyophilized powders or lipid-based nanoparticles to protect against hydrolysis .
  • Storage : Store at -20°C in amber vials under nitrogen .

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